Bis(dichlorosilyl)methane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

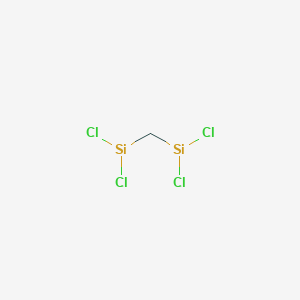

Structure

2D Structure

Properties

InChI |

InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDRMXBTLIZHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)Cl)[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18081-42-0 | |

| Record name | Bis(dichlorosilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Electronic Landscape of Bis(dichlorosilyl)methane: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane, with the chemical formula CH₂(SiHCl₂)₂, is a molecule of significant interest in organosilicon chemistry. Its bifunctional nature, characterized by two dichlorosilyl groups attached to a central methylene bridge, makes it a versatile precursor for the synthesis of advanced materials, including polymers and ceramics. Understanding the electronic structure of this compound is paramount for predicting its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of this compound and similar organosilicon compounds. While specific experimental and theoretical data for this exact molecule are not extensively available in peer-reviewed literature, this paper outlines the established computational methodologies and presents illustrative data from related molecules to illuminate its expected electronic characteristics.

Computational Methodologies: A Standard Protocol

Theoretical studies on the electronic structure of organosilicon compounds like this compound predominantly employ quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. A typical computational protocol involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. Common DFT functionals for this purpose include B3LYP, often paired with a basis set such as 6-31G(d) to adequately describe the electronic environment of silicon and chlorine atoms.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequencies can also be compared with experimental infrared and Raman spectra for validation of the computational model.

-

Electronic Property Calculation: Once the optimized geometry is confirmed, a range of electronic properties are calculated to describe the molecule's electronic structure. These include the distribution of electrons, molecular orbital energies, and electrostatic potential.

The following diagram illustrates a typical workflow for the theoretical study of this compound's electronic structure.

Predicted Electronic Properties of this compound

Based on the principles of computational chemistry and data from related molecules, we can predict the key electronic properties of this compound. The following table summarizes these properties and their significance. Illustrative values are provided for simpler, related molecules where available in the literature to provide context.

| Property | Significance | Illustrative Example (Molecule) & Value |

| Optimized Geometry | ||

| Si-C Bond Length | Represents the distance between the silicon and central carbon atoms. Shorter bond lengths can indicate stronger bonds. | Expected to be in the range of 1.85 - 1.95 Å, typical for Si-C single bonds. |

| Si-Cl Bond Length | The distance between silicon and chlorine atoms. This bond is highly polar and reactive. | In dichlorosilane (SiH₂Cl₂), the Si-Cl bond length is approximately 2.03 Å. |

| Si-H Bond Length | The distance between silicon and hydrogen atoms. | In dichlorosilane (SiH₂Cl₂), the Si-H bond length is approximately 1.48 Å. |

| ∠CSiC Bond Angle | The angle between the two silicon atoms and the central carbon. This will be close to the tetrahedral angle. | Expected to be around 109.5°. |

| Electronic Distribution | ||

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, indicating the degree of electron transfer between atoms in a bond.[1] | In chlorosilanes, the silicon atom is expected to have a significant positive charge due to the high electronegativity of chlorine. Hydrogen atoms bonded to silicon will have a small negative charge, while the central carbon will also be slightly negative.[2][3] |

| Dipole Moment | A measure of the overall polarity of the molecule. A non-zero dipole moment indicates an asymmetric distribution of charge. | Due to the presence of polar Si-Cl bonds and the molecular geometry, this compound is expected to have a significant net dipole moment. Dichlorosilane (SiH₂Cl₂) is a polar molecule.[4] |

| Molecular Orbitals | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons (nucleophilicity). | The HOMO is likely to be localized on the p-orbitals of the chlorine atoms and the Si-C bonding orbitals. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons (electrophilicity). | The LUMO is expected to be an anti-bonding orbital, likely associated with the Si-Cl bonds, making the silicon atoms susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity. | The presence of electronegative chlorine atoms is expected to lower the LUMO energy, resulting in a moderate HOMO-LUMO gap, indicative of a reactive molecule. |

Key Electronic Features and Reactivity

The electronic structure of this compound is dominated by the strong inductive effect of the four chlorine atoms. This effect polarizes the Si-Cl bonds, creating electrophilic silicon centers and making the molecule susceptible to nucleophilic attack. This is a key factor in its utility as a precursor in chemical synthesis.

The central methylene group acts as a flexible bridge between the two silyl moieties. The Si-C bonds are also polarized, though to a lesser extent than the Si-Cl bonds. The overall electronic landscape suggests that the primary sites for chemical reactions will be the silicon atoms.

The following diagram provides a conceptual illustration of the key electronic features of this compound.

Conclusion

While a dedicated, in-depth theoretical study on the electronic structure of this compound with comprehensive published data is currently lacking, established computational methodologies provide a robust framework for its investigation. Through methods like Density Functional Theory, a detailed understanding of its molecular geometry, electronic distribution, and molecular orbitals can be achieved. The anticipated electronic features, primarily driven by the strong inductive effects of the chlorine substituents, point towards highly electrophilic silicon centers, which rationalizes its reactivity and role as a versatile precursor in materials science. For researchers and professionals in drug development, understanding these fundamental electronic properties is crucial for designing novel molecules with tailored reactivity and for predicting their interactions in biological systems, should silicon-based compounds find such applications. Further dedicated computational and experimental studies are warranted to fully elucidate the rich electronic landscape of this important organosilicon compound.

References

Spectroscopic Data Interpretation of Bis(dichlorosilyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of bis(dichlorosilyl)methane using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of specific experimental data in public literature for this compound, this guide presents expected spectroscopic values based on the analysis of structurally related compounds. Detailed experimental protocols for handling this moisture-sensitive compound during spectroscopic analysis are also provided.

Introduction

This compound, with the chemical formula CH₂(SiHCl₂)₂, is a valuable precursor in organosilicon chemistry.[1] Its bifunctional nature, containing two reactive dichlorosilyl groups, makes it a key building block for polymers and dendritic frameworks.[2] Accurate structural elucidation and purity assessment are paramount, for which NMR and IR spectroscopy are indispensable tools.[1] This guide outlines the expected spectroscopic signatures of this compound and provides robust protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR chemical shifts and IR vibrational frequencies for this compound. These values are estimations derived from data reported for analogous compounds and general spectroscopic principles.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Information | Notes |

| ¹H NMR | ||||

| Si-H | ~ 4.5 - 5.5 | Triplet | ¹J(Si,H) is expected | The chemical shift is influenced by the electronegative chlorine atoms. |

| C-H ₂ | ~ 1.3 - 1.9 | Quintet | J(H,H) coupling with Si-H protons | Based on data from bis(trichlorosilyl)methane (~1.85 ppm) and bis(methyldichlorosilyl)methane (1.29 ppm).[1] |

| ¹³C NMR | ||||

| C H₂ | ~ 10 - 20 | Triplet | ¹J(C,H) coupling | The exact shift will depend on the solvent and concentration. |

| ²⁹Si NMR | ||||

| Si HCl₂ | ~ -10 to 10 | Doublet of triplets | ¹J(Si,H) and ²J(Si,H) coupling | Highly sensitive to the electronic environment; the presence of two chlorine atoms and a hydrogen atom results in a characteristic chemical shift.[1] |

Note: All predicted chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |

| Si-H Stretch | 2100 - 2260 | Strong | Dichlorosilyl |

| C-H Stretch (asymmetric) | ~ 2960 | Medium | Methylene |

| C-H Stretch (symmetric) | ~ 2850 | Medium | Methylene |

| C-H Bend (Scissoring) | ~ 1450 | Medium | Methylene |

| Si-Cl Stretch | 450 - 650 | Strong | Dichlorosilyl |

Experimental Protocols

This compound is highly sensitive to moisture, necessitating handling under an inert atmosphere to prevent hydrolysis.[1]

NMR Spectroscopy of Air- and Moisture-Sensitive Compounds

Objective: To obtain high-resolution NMR spectra of this compound while preventing its degradation.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃) stored over molecular sieves

-

High-quality 5 mm NMR tubes, oven-dried and cooled under vacuum

-

Glovebox or Schlenk line with an inert atmosphere (N₂ or Ar)

-

Gas-tight syringes and septa

-

NMR spectrometer

Procedure:

-

Preparation of the NMR Tube: Ensure the NMR tube and cap are thoroughly dried in an oven at >120°C for several hours and then cooled in a desiccator or under vacuum.

-

Sample Preparation in a Glovebox: a. Transfer the dried NMR tube, cap, deuterated solvent, and this compound into an inert atmosphere glovebox. b. Using a clean, dry pipette, add approximately 0.5-0.6 mL of the anhydrous deuterated solvent to the NMR tube. c. Carefully add the desired amount of this compound (typically 5-20 mg for ¹H NMR) to the solvent in the NMR tube. d. Securely cap the NMR tube. e. Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous. f. For enhanced sealing, the cap may be wrapped with Parafilm.

-

Sample Preparation using a Schlenk Line: a. Place the dried NMR tube under an inert atmosphere on the Schlenk line. b. Using a gas-tight syringe, transfer the anhydrous deuterated solvent into the NMR tube. c. In a separate flask under an inert atmosphere, prepare a stock solution of this compound in the same deuterated solvent. d. Using a clean, dry syringe, transfer the required amount of the stock solution to the NMR tube. e. Seal the NMR tube with a septum and cap, and then wrap with Parafilm.

-

Data Acquisition: a. Wipe the outside of the sealed NMR tube to remove any contaminants before inserting it into the spectrometer. b. Acquire the ¹H, ¹³C, and ²⁹Si NMR spectra according to standard instrument procedures.

FTIR Spectroscopy of Air- and Moisture-Sensitive Compounds

Objective: To obtain a high-quality infrared spectrum of this compound free from atmospheric water interference.

Materials:

-

This compound

-

Anhydrous solvent for solution-state IR (e.g., hexane, CCl₄), if applicable

-

FTIR spectrometer with a purged sample compartment

-

Sealed liquid transmission cell (e.g., with KBr or NaCl windows) or an Attenuated Total Reflectance (ATR) accessory within a glovebox

-

Gas-tight syringes

Procedure:

-

Instrument Purging: Purge the sample compartment of the FTIR spectrometer with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to analysis to minimize atmospheric H₂O and CO₂ absorption bands.

-

Sample Preparation and Analysis (Sealed Cell): a. Inside a glovebox, inject the liquid this compound into a sealed liquid transmission cell using a gas-tight syringe. b. Ensure the cell is properly sealed to prevent leakage or exposure to the atmosphere. c. Quickly transfer the sealed cell to the purged FTIR sample compartment. d. Collect a background spectrum of the empty, sealed cell. e. Acquire the sample spectrum.

-

Sample Preparation and Analysis (ATR in Glovebox): a. If an ATR accessory is housed within a glovebox, directly apply a drop of this compound onto the ATR crystal. b. Collect the spectrum. c. Clean the ATR crystal thoroughly with an appropriate dry solvent after analysis.

-

Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the sample.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

This comprehensive approach, combining careful handling techniques with systematic data interpretation, is essential for the accurate and reliable characterization of this compound, thereby facilitating its application in research and development.

References

Bis(dichlorosilyl)methane CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(dichlorosilyl)methane, a key intermediate in organosilicon chemistry. This document details its chemical properties, synthesis, and reactivity, offering valuable information for professionals in research and development.

Chemical Identity and Properties

This compound, with the CAS number 18081-42-0 , is a versatile bifunctional organosilicon compound.[1][2][3] Its structure features two dichlorosilyl groups attached to a central methylene bridge.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 18081-42-0 | [1][2][3] |

| Molecular Formula | CH₂Cl₄Si₂ | [2] |

| Molecular Weight | 212.0 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Refractive Index (n₂₀/D) | 1.468 | [1] |

| Boiling Point | Not specified | [1] |

| Melting Point | Not specified | |

| Density | Not specified | [1] |

| InChI Key | MJDRMXBTLIZHHH-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound is a modified "direct process," a cornerstone of organosilicon chemistry.[1] This process involves the reaction of elemental silicon with a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl) in the presence of a copper catalyst.[1]

The addition of hydrogen chloride is a critical optimization that suppresses the decomposition of methylene chloride and reduces the formation of undesirable polymeric carbosilanes.[1] The reaction is typically carried out in a stirred bed reactor at temperatures ranging from 260 to 340°C.[4] Research has indicated that an optimal molar ratio of methylene chloride to hydrogen chloride for the synthesis is 1:4.[1] This process yields this compound and (dichlorosilyl)(trichlorosilyl)methane as the major products.[1]

Experimental Protocol: Direct Synthesis

The following is a representative experimental protocol for the synthesis of this compound based on the direct process.

Materials:

-

Elemental silicon powder

-

Copper catalyst

-

Methylene chloride (CH₂Cl₂)

-

Hydrogen chloride (HCl) gas

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Stirred bed reactor equipped with a gas inlet, outlet, and temperature control system

-

Condenser and collection flask

-

Distillation apparatus

Procedure:

-

The stirred bed reactor is charged with elemental silicon powder and a copper catalyst under an inert atmosphere.

-

The reactor is heated to the reaction temperature, typically between 260°C and 340°C.

-

A gaseous mixture of methylene chloride and hydrogen chloride, with a molar ratio of approximately 1:4, is introduced into the reactor.

-

The reaction is allowed to proceed, and the volatile products are passed through a condenser and collected.

-

The collected crude product, a mixture of chlorosilanes, is then purified by fractional distillation to isolate this compound.

Caption: Direct Synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the highly susceptible silicon-chlorine (Si-Cl) bonds, which are prone to nucleophilic substitution. This reactivity makes it a valuable precursor for a wide range of organosilicon compounds and materials.

Nucleophilic Substitution Reactions

The Si-Cl bonds can be readily cleaved by various nucleophiles, allowing for the introduction of different functional groups.

-

Alcoholysis: Reaction with alcohols (ROH) in the presence of a hydrogen chloride scavenger (e.g., a tertiary amine) yields bis(dialkoxysilyl)methanes. These derivatives are important intermediates in the synthesis of silicon-containing polymers and materials.

-

Aminolysis: Reaction with primary or secondary amines (R₂NH) results in the formation of bis(diaminosilyl)methanes.

Experimental Protocol: General Nucleophilic Substitution (Alcoholysis Example)

The following is a generalized experimental protocol for the alcoholysis of this compound.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol)

-

Anhydrous non-polar solvent (e.g., toluene or hexane)

-

Tertiary amine (e.g., triethylamine)

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer

-

Inert atmosphere setup (e.g., Schlenk line)

-

Filtration apparatus

Procedure:

-

A solution of this compound in an anhydrous non-polar solvent is prepared in the three-neck flask under an inert atmosphere.

-

A solution of the alcohol and a tertiary amine in the same solvent is added dropwise to the stirred solution of this compound at a controlled temperature (typically 0°C to room temperature).

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

-

The resulting mixture, containing the product and the amine hydrochloride salt, is filtered to remove the salt.

-

The solvent is removed from the filtrate under reduced pressure, and the resulting crude product can be further purified by distillation.

Caption: General Nucleophilic Substitution of this compound.

Applications in Materials Science

A significant application of this compound is as a monomer for the synthesis of polycarbosilanes. These polymers serve as precursors to silicon carbide (SiC) fibers, which are known for their high strength and thermal stability, making them valuable in the aerospace and other high-performance industries.[1] The bifunctional nature of this compound allows it to act as a cross-linking agent in polymer chemistry.

References

Bis(dichlorosilyl)methane: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane is a highly reactive organosilicon compound with the molecular formula CH₂Cl₄Si₂.[1][2][3][4][5] Its structure is characterized by a central methylene group bonded to two dichlorosilyl (-SiHCl₂) groups.[4] This bifunctional nature makes it a valuable precursor in the synthesis of various organosilicon compounds, including polymers and dendrimers, and as a cross-linking agent in polymer chemistry.[2][4] The presence of reactive silicon-chlorine (Si-Cl) bonds allows for versatile chemical modifications, rendering it a significant building block in materials science and synthetic chemistry.[2][4]

Molecular Formula and Structure

The molecular formula of this compound is CH₂Cl₄Si₂ .[1][2][3][4][5] The molecule consists of a central carbon atom bonded to two hydrogen atoms and two silicon atoms. Each silicon atom is, in turn, bonded to two chlorine atoms and one hydrogen atom.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | CH₂Cl₄Si₂ | [1][2][3][4][5] |

| Molecular Weight | 212.0 g/mol | [1][2] |

| CAS Number | 18081-42-0 | [1][2] |

| Appearance | Colorless liquid | [2][4] |

| Density | 1.36 g/cm³ | [5] |

| Refractive Index (n₂₀/D) | 1.468 | [2] |

| SMILES | C(--INVALID-LINK--Cl)--INVALID-LINK--Cl | [1][3][5] |

Synthesis and Reactivity

Synthesis

The primary industrial route for synthesizing this compound is the direct process , also known as the Rochow reaction.[2] This method involves the reaction of elemental silicon with chlorinated methanes, such as methylene chloride (CH₂Cl₂), at elevated temperatures in the presence of a copper catalyst.[2]

A significant advancement in this synthesis was the discovery that co-feeding hydrogen chloride (HCl) with methylene chloride enhances the yield of bis(silyl)methanes.[1] Research has indicated that an optimal molar ratio of methylene chloride to hydrogen chloride is 1:4 for this synthesis.[1] The addition of HCl is believed to suppress the decomposition of methylene chloride and reduce the formation of undesirable polymeric carbosilanes.[2]

Reactivity

The chemistry of this compound is dominated by the high reactivity of its silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, making the compound a versatile precursor for a wide range of derivatives.[2][4]

-

Nucleophilic Substitution: Reagents such as alcohols, amines, and organometallic compounds can readily displace the chlorine atoms to form new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds, respectively.[2][4]

-

Moisture Sensitivity: Due to the reactivity of the Si-Cl bonds, this compound is sensitive to moisture and will hydrolyze. Therefore, it must be handled under inert atmospheric conditions.[2]

-

Polymerization: Its bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to the formation of polycarbosilanes.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy (¹H, ¹³C, and ²⁹Si) is a primary tool for the structural elucidation and purity assessment of this compound.

Objective: To confirm the molecular structure by identifying the chemical environments of the hydrogen, carbon, and silicon nuclei.

Methodology:

-

Sample Preparation: A small amount of the liquid this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Due to its moisture sensitivity, this should be performed in a glovebox or under an inert atmosphere.

-

Instrumentation: The sample is placed in a high-field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard proton spectrum is acquired. The spectrum is expected to show a singlet for the two equivalent protons of the central methylene (CH₂) group.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to identify the carbon signal of the methylene group.

-

²⁹Si NMR: A ²⁹Si NMR spectrum is acquired to observe the signal from the two equivalent silicon atoms. An external standard, such as tetramethylsilane (TMS), is used for chemical shift referencing.

-

-

Data Analysis: The chemical shifts, peak integrations, and coupling patterns (if any) are analyzed to confirm the structure. For this compound, the simplicity of the spectra, reflecting the molecule's symmetry, is a key diagnostic feature.[2]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is used to identify the functional groups and bonding within the molecule.

Objective: To identify the characteristic vibrational modes of the Si-Cl, Si-H, C-H, and Si-C bonds.

Methodology:

-

Sample Preparation:

-

FTIR: A thin film of the liquid sample is placed between two salt plates (e.g., KBr or NaCl), or an Attenuated Total Reflectance (ATR) accessory is used.

-

FT-Raman: The liquid sample is placed in a glass capillary tube.

-

-

Instrumentation: The sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer.

-

Data Acquisition: Spectra are recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The observed absorption (IR) and scattering (Raman) bands are assigned to specific molecular vibrations.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from synthesis to characterization and subsequent application of this compound.

Caption: Synthesis and application workflow for this compound.

References

- 1. This compound | 18081-42-0 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Reaction Mechanism of Bis(dichlorosilyl)methane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane, a bifunctional organosilicon compound, serves as a critical precursor in the synthesis of advanced materials, including polycarbosilanes and silicon-based polymers. Its unique structure, featuring a central methylene bridge between two dichlorosilyl groups, allows for its use as a monomer and a cross-linking agent. This guide provides a comprehensive overview of the primary synthesis routes for this compound, delving into their reaction mechanisms, experimental protocols, and quantitative data.

Core Synthesis Methodologies

There are two principal methods for the synthesis of this compound: the direct process (also known as the Müller-Rochow process) and the reaction of chloroform with trichlorosilane.

The Direct Process: Reaction of Elemental Silicon with Methylene Chloride

The direct process involves the copper-catalyzed reaction of elemental silicon with a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl). This method is a cornerstone of industrial organosilicon chemistry.[1]

The mechanism of the direct process is complex and not entirely understood, but it is widely accepted that the formation of a copper-silicon intermetallic, specifically the η-phase (Cu₃Si), is a crucial step.[2] This alloy is believed to be the catalytically active species.

The proposed mechanism involves the following key stages:

-

Formation of the Active Catalyst: In the presence of a copper catalyst, elemental silicon reacts to form a Cu₃Si alloy on the silicon surface at elevated temperatures.

-

Adsorption and Dissociation: Methylene chloride and hydrogen chloride adsorb onto the surface of the catalytically active mass. The C-Cl and H-Cl bonds are believed to be weakened or cleaved upon adsorption.

-

Si-C and Si-H Bond Formation: The reaction proceeds through a series of steps where Si-C and Si-H bonds are formed. The presence of HCl is critical as it facilitates the formation of Si-H bonds and suppresses the decomposition of methylene chloride, which can otherwise lead to the formation of undesirable polymeric carbosilanes.[1]

-

Product Formation and Desorption: The primary products, this compound and (dichlorosilyl)(trichlorosilyl)methane, are formed and desorb from the surface. Bis(trichlorosilyl)methane is typically a minor product.[1]

A significant challenge in the direct synthesis is the formation of byproducts, primarily polymeric carbosilanes, which can deactivate the catalyst.[1] The decomposition of methylene chloride at high temperatures is the main source of these byproducts. The co-feeding of hydrogen chloride has been shown to effectively suppress these side reactions.[1]

| Parameter | Optimal Value/Range | Reference |

| Reaction Temperature | 260-340°C | [3] |

| CH₂Cl₂:HCl Molar Ratio | 1:4 | [1] |

| Catalyst | Copper | [1] |

Synthesis from Chloroform and Trichlorosilane

An alternative route to bis(silyl)methanes involves the reaction of a polychloromethane, such as chloroform (CHCl₃), with a hydrosilane, like trichlorosilane (HSiCl₃), in the presence of a catalyst. This method can be adapted to produce this compound, although the direct product is often the more highly chlorinated bis(trichlorosilyl)methane, which can be subsequently modified.

This reaction is believed to proceed via the formation of a highly reactive silyl anion intermediate. The catalyst, typically a quaternary phosphonium salt or a tertiary amine, plays a crucial role in activating the trichlorosilane.

-

Formation of the Silyl Anion: The catalyst facilitates the deprotonation of trichlorosilane, generating the nucleophilic trichlorosilyl anion (SiCl₃⁻).

-

Nucleophilic Attack: The trichlorosilyl anion then attacks the carbon atom of the chloroform molecule, displacing a chloride ion and forming a silicon-carbon bond.

-

Sequential Substitution: This process can occur sequentially, with multiple chlorine atoms on the methane core being replaced by trichlorosilyl groups.

Experimental Protocols

Detailed Methodology for the Synthesis of Bis(trichlorosilyl)methane (Analogous to this compound Synthesis)

The following protocol is adapted from a patented procedure for the synthesis of bis(trichlorosilyl)methane, which serves as a valuable reference for the synthesis of related bis(silyl)methanes.[4]

Materials and Equipment:

-

4-liter capacity stainless steel high-pressure reactor

-

Nitrogen source for inert atmosphere

-

Distillation apparatus for purification

-

Tetrabutylphosphonium chloride (catalyst)

-

Chloroform (CHCl₃)

-

Trichlorosilane (HSiCl₃)

Procedure:

-

Dry a 4-liter stainless steel high-pressure reactor under a nitrogen atmosphere.

-

To the reactor, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride, 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane.[4]

-

Seal the reaction vessel and heat to 150°C for 2 hours.[4]

-

After the reaction is complete, cool the reactor to room temperature.

-

Distill the reaction mixture under reduced pressure to isolate the product.

-

The reported yield for bis(trichlorosilyl)methane using this method is 52.6%.[4]

Mandatory Visualizations

Reaction Pathway for the Direct Synthesis of this compound

Caption: Direct synthesis of this compound from elemental silicon.

Logical Workflow for the Synthesis of Bis(trichlorosilyl)methane from Chloroform

Caption: Experimental workflow for bis(trichlorosilyl)methane synthesis.

References

The Benkeser Reaction: A Powerful Tool for the Synthesis of Bis(silyl)methanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of bis(silyl)methanes, compounds featuring two silicon atoms attached to a central methylene group, is of significant interest in organic and organometallic chemistry. These molecules serve as valuable building blocks and versatile reagents in a variety of chemical transformations. The Benkeser reaction, a modification of the Birch reduction, offers a potent method for the reductive silylation of dihalomethanes, providing a direct route to bis(silyl)methanes. This guide provides a comprehensive overview of this synthetic approach, including detailed experimental protocols, quantitative data, and a mechanistic rationale.

Core Principles of the Benkeser-type Reductive Silylation

The Benkeser reaction traditionally involves the reduction of aromatic compounds using an alkali metal, typically lithium, in a low molecular weight amine as the solvent.[1][2] This system generates solvated electrons, which are powerful reducing agents.[1] In the context of bis(silyl)methane synthesis, a variation of this reaction is employed where a dihalomethane is reductively coupled with a trialkylsilyl halide in the presence of lithium metal. While classic Benkeser conditions utilize amines, related reductive silylations can also be effectively carried out in ethereal solvents like diethyl ether and tetrahydrofuran (THF).[3]

The overall transformation can be represented as follows:

CH₂X₂ + 2 R₃SiCl + 2 Li → (R₃Si)₂CH₂ + 2 LiCl + 2 LiX (where X = Cl, Br)

This reaction provides a convergent and efficient pathway to symmetrically substituted bis(silyl)methanes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of bis(trimethylsilyl)methane via a Benkeser-type reductive silylation.

| Substrate | Silylating Agent | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dibromomethane | Chlorotrimethylsilane | Lithium | Diethyl ether / THF | -50 | 4 (addition) + overnight | 55 | [3] |

| Bromochloromethane | Chlorotrimethylsilane | Lithium | Diethyl ether / THF | -50 | Not specified | Not specified | [3] |

| Dichloromethane | Chlorotrimethylsilane | Lithium | Diethyl ether / THF | -50 | Not specified | Traces | [3] |

Note: The reaction with dichloromethane was found to be ineffective under these conditions, while dibromomethane and bromochloromethane are suitable substrates.[3]

Experimental Protocols

Synthesis of Bis(trimethylsilyl)methane from Dibromomethane [3]

This protocol details the preparation of bis(trimethylsilyl)methane using lithium metal for the reductive coupling of dibromomethane and chlorotrimethylsilane.

Materials:

-

Lithium metal (2.82 g, 0.406 gram-atom)

-

Anhydrous diethyl ether (90 ml)

-

Anhydrous tetrahydrofuran (7 ml)

-

Chlorotrimethylsilane (19 ml, 0.15 mol)

-

Dibromomethane (7 ml, 0.1 mol)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate

Procedure:

-

A flame-dried reaction vessel equipped with a magnetic stirrer and a nitrogen inlet is charged with lithium metal.

-

Anhydrous diethyl ether (30 ml) and anhydrous tetrahydrofuran (7 ml) are added, and the mixture is cooled to -50°C using a suitable cooling bath.

-

Chlorotrimethylsilane (19 ml, 0.15 mol) is added to the cooled lithium dispersion.

-

A solution of dibromomethane (7 ml, 0.1 mol) in anhydrous diethyl ether (60 ml) is added dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature at -50°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then carefully poured into a saturated aqueous solution of ammonium chloride at 0°C to quench the reaction.

-

The organic layer is separated, washed with a saturated aqueous solution of sodium chloride, and dried over magnesium sulfate.

-

The solvent is removed by distillation at atmospheric pressure.

-

The residue is purified by fractional distillation under reduced pressure to yield bis(trimethylsilyl)methane. (Boiling point: 100°C at 70 mmHg)

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed signaling pathway for the reductive silylation of dibromomethane.

Caption: Proposed reaction pathway for the synthesis of bis(trimethylsilyl)methane.

Experimental Workflow

The following diagram outlines the logical workflow of the experimental procedure.

Caption: Step-by-step experimental workflow for bis(silyl)methane synthesis.

References

An In-depth Technical Guide to the Direct Process for Producing Bis(dichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the direct process for synthesizing bis(dichlorosilyl)methane, a key intermediate in organosilicon chemistry. The document details the underlying chemistry, experimental protocols, and process variables critical for its production.

Introduction

This compound, with the chemical formula CH₂(SiHCl₂)₂, is a valuable bifunctional monomer used in the synthesis of a variety of organosilicon compounds, including polycarbosilanes. Its importance stems from the two reactive dichlorosilyl groups attached to a central methylene bridge. The most economically viable and widely used method for its industrial-scale production is the direct process, a modification of the Rochow-Müller synthesis. This process involves the copper-catalyzed reaction of elemental silicon with a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl).

The Core Chemistry: The Direct Process

The direct synthesis of this compound is a high-temperature, gas-solid reaction. Finely ground silicon metal is activated by a copper catalyst and reacts with a gaseous stream of methylene chloride and hydrogen chloride.

A pivotal advancement in this synthesis was the discovery that co-feeding hydrogen chloride with methylene chloride significantly improves the selectivity and yield of bis(silyl)methanes.[1] The HCl serves to suppress the thermal decomposition of methylene chloride, thereby reducing the formation of undesirable polymeric carbosilane byproducts and preventing the deactivation of the catalyst.[1]

The primary reaction can be summarized as follows:

2 Si + CH₂Cl₂ + 2 HCl → CH₂(SiHCl₂)₂

However, the reaction is complex and yields a mixture of products. The main products are this compound and (dichlorosilyl)(trichlorosilyl)methane.[1] Bis(trichlorosilyl)methane is typically a minor product.[1]

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Reactants | Elemental Silicon (Si), Methylene Chloride (CH₂Cl₂), Hydrogen Chloride (HCl) | High purity, finely ground silicon is required. |

| Catalyst | Copper (Cu) | Typically introduced as a copper compound that is reduced in situ. |

| Promoters | Zinc, Tin, Phosphorus, Aluminum | Can be added in ppm amounts to improve reaction rate and selectivity. |

| Reaction Temperature | 260°C to 340°C | The optimal temperature is reported to be around 280°C.[1] |

| CH₂Cl₂:HCl Molar Ratio | 1:4 (Optimal) | This ratio is critical for maximizing the yield of bis(silyl)methanes.[1] |

| Major Products | This compound, (Dichlorosilyl)(trichlorosilyl)methane | These are the primary desired products of the reaction.[1] |

| Minor Product | Bis(trichlorosilyl)methane | Formed in smaller quantities compared to the major products.[1] |

| By-products | Trichlorosilane (HSiCl₃), Silicon Tetrachloride (SiCl₄), Polymeric Carbosilanes | Formation of polymeric carbosilanes is suppressed by the co-feeding of HCl.[1] |

Experimental Protocols

The following provides a generalized, detailed methodology for the laboratory-scale synthesis of this compound via the direct process.

4.1. Materials and Equipment

-

Reactants: Metallurgical grade silicon powder (98-99% purity), Methylene chloride (anhydrous), Hydrogen chloride (anhydrous gas).

-

Catalyst: Copper(I) chloride or other copper precursors.

-

Reactor: A fluidized-bed or stirred-bed reactor made of a material resistant to high temperatures and corrosive gases (e.g., quartz or a suitable metal alloy). The reactor should be equipped with a gas inlet, a gas outlet, a heating system (e.g., a tube furnace), and a temperature controller.

-

Gas Handling: Mass flow controllers for precise metering of CH₂Cl₂ and HCl gases. A system for vaporizing the liquid CH₂Cl₂ before it enters the reactor.

-

Product Collection: A series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the volatile chlorosilane products.

-

Purification: A fractional distillation apparatus for separating the different chlorosilane products.

4.2. Catalyst Preparation and Reactor Loading

-

The silicon powder is physically mixed with the copper catalyst precursor (e.g., 5-10% by weight of copper compound to silicon).

-

The silicon-copper mixture is loaded into the reactor.

-

The reactor is assembled and checked for leaks.

4.3. Reaction Procedure

-

The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

The reactor is heated to the desired reaction temperature, typically between 280°C and 300°C.

-

Once the temperature has stabilized, the flow of the inert gas is stopped, and the reactant gases are introduced.

-

Anhydrous hydrogen chloride gas and vaporized methylene chloride are metered into the reactor at the desired molar ratio (e.g., 4:1 HCl to CH₂Cl₂).

-

The reaction is highly exothermic, and the temperature should be carefully monitored and controlled.

-

The gaseous products exiting the reactor are passed through the series of cold traps to condense the chlorosilane products.

-

The reaction is allowed to proceed for the desired length of time.

4.4. Product Isolation and Purification

-

After the reaction is complete, the flow of reactant gases is stopped, and the reactor is cooled to room temperature under an inert gas flow.

-

The condensed liquid from the cold traps, which contains a mixture of chlorosilanes, is collected.

-

The crude product mixture is then purified by fractional distillation under atmospheric or reduced pressure to separate this compound from other products based on their boiling points.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the direct synthesis of this compound.

References

The Linchpin Role of Copper Catalysis in Bis(dichlorosilyl)methane Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the pivotal role of copper catalysts in the synthesis of bis(dichlorosilyl)methane is now available for researchers, scientists, and professionals in drug development and materials science. This whitepaper provides an in-depth exploration of the direct synthesis process, elucidating the intricate functions of copper catalysis, optimal reaction conditions, and the impact of various promoters on yield and selectivity.

This compound is a crucial building block in the synthesis of advanced organosilicon materials, including polymers and ceramics. The efficiency and selectivity of its production are of paramount importance for industrial applications. This guide offers a meticulous examination of the copper-catalyzed direct process, a cornerstone of organosilicon chemistry.

The Direct Synthesis of this compound: A Copper-Catalyzed Reaction

The primary industrial route to this compound involves the direct reaction of elemental silicon with a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl) in the presence of a copper catalyst.[1] This process, a modification of the well-established Müller-Rochow synthesis, is typically conducted in a fluidized bed reactor at temperatures ranging from 260°C to 340°C.

The copper catalyst is indispensable for the reaction, facilitating the complex surface chemistry that leads to the formation of the desired Si-C bonds. The mechanism, while not fully elucidated, is believed to involve the formation of a copper-silicon intermetallic species, such as Cu₃Si, which acts as the catalytically active phase. This intermediate is thought to enable the dissociative adsorption of the chlorinated methane and subsequent formation of silyl species.

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

Several key parameters must be carefully controlled to maximize the yield of this compound and minimize the formation of unwanted byproducts.

Hydrogen Chloride as a Co-reactant: The addition of hydrogen chloride to the methylene chloride feed is a critical advancement in this synthesis.[1] HCl plays a crucial role in suppressing the decomposition of methylene chloride and reducing the formation of polymeric carbosilanes, which can deactivate the catalyst.[1] Research has indicated that an optimal molar ratio of methylene chloride to hydrogen chloride is approximately 1:4.[1]

Temperature Control: The reaction temperature is a critical variable. While higher temperatures can increase the reaction rate, they can also lead to increased byproduct formation and catalyst deactivation. The optimal temperature range is generally maintained between 300°C and 340°C to balance reactivity and selectivity.

Catalyst Composition and Promoters: The composition of the copper catalyst significantly influences the reaction outcome. Various forms of copper, including metallic copper, copper(I) oxide, copper(II) oxide, and copper(I) chloride, can be used as catalyst precursors.[2] The use of nanosized copper catalyst precursors has been shown to be effective.[2]

Furthermore, the addition of promoters can enhance the catalyst's activity and selectivity. Zinc and tin are commonly used promoters in the direct process. These promoters are thought to influence the electronic properties of the copper-silicon active sites and facilitate the desired reaction pathways.

Quantitative Analysis of Catalyst Performance

The following table summarizes the impact of key reaction parameters on the synthesis of chlorosilanes, providing a basis for understanding the optimization of this compound production.

| Parameter | Optimal Range | Impact on Yield and Selectivity |

| Temperature | 300–340°C | Maximizes conversion while minimizing decomposition of reactants and products. |

| HCl:CH₂Cl₂ Molar Ratio | 4:1 | Suppresses the decomposition of methylene chloride and reduces the formation of undesirable polymeric carbosilanes.[1] |

| Catalyst Loading (wt% Cu/Si) | 5–10% | Balances catalytic activity with economic considerations. |

| Promoters (e.g., Zn, Sn) | ppm levels | Can significantly increase reaction rate and selectivity towards the desired dichlorosilylated products. |

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the synthesis of this compound can be outlined as follows:

Catalyst Preparation: A contact mass is prepared by mechanically mixing finely powdered elemental silicon (99% purity) with a copper catalyst precursor, such as copper(I) chloride, and promoters like zinc and tin powders. The typical catalyst loading is 5-10 wt% of copper relative to silicon.

Reaction Setup: The synthesis is carried out in a fluidized bed reactor, which ensures efficient heat and mass transfer. The reactor is charged with the prepared contact mass and heated to the reaction temperature (e.g., 320°C) under an inert atmosphere.

Reaction Procedure: A gaseous mixture of methylene chloride and hydrogen chloride, in a molar ratio of approximately 1:4, is introduced into the bottom of the reactor at a controlled flow rate. The flow rate is adjusted to maintain the fluidization of the silicon-catalyst bed. The reaction is typically run at atmospheric or slightly elevated pressure. The effluent gas stream, containing the product mixture, is passed through a condenser to collect the liquid chlorosilanes.

Product Analysis and Purification: The collected liquid is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution. The desired this compound is then separated from other chlorosilanes and byproducts by fractional distillation.

Visualizing the Synthesis Workflow and Catalytic Cycle

To better understand the process, the following diagrams illustrate the experimental workflow and a proposed logical relationship for the catalytic cycle.

Conclusion

The copper-catalyzed direct synthesis of this compound is a complex yet highly effective industrial process. The careful selection and preparation of the copper catalyst, along with precise control of reaction parameters such as temperature and reactant ratios, are essential for achieving high yields and selectivity. The use of promoters further enhances the efficiency of the synthesis. This technical guide provides a foundational understanding of the critical role of copper catalysts and the associated process variables, offering valuable insights for researchers and professionals working in the field of organosilicon chemistry.

References

An In-depth Technical Guide to the Density Functional Theory (DFT) Modeling of Bis(dichlorosilyl)methane Reactions

Executive Summary

Bis(dichlorosilyl)methane, Cl₂HSi-CH₂-SiHCl₂, is a bifunctional organosilicon compound of significant interest as a key precursor for advanced materials, including polycarbosilanes and silicon carbide (SiC) ceramics.[1] Its high reactivity, particularly at the silicon-chlorine (Si-Cl) bonds, allows for a variety of chemical transformations.[1] However, this reactivity also presents challenges in controlling reaction pathways and preventing undesirable side reactions, such as premature polymerization.[1] Understanding the underlying mechanisms of its reactions is crucial for optimizing synthesis and designing novel materials.

Density Functional Theory (DFT) has emerged as a primary computational method for investigating reaction mechanisms in organosilicon chemistry.[1] By modeling the potential energy surface, DFT calculations can elucidate transition state structures, determine activation energy barriers, and predict reaction kinetics, providing insights that are often difficult to obtain through experimental means alone.[1][2] This guide provides an in-depth overview of the application of DFT to model the key reactions of this compound, details common computational and experimental protocols, and presents representative quantitative data for related compounds.

Key Reaction Pathways of this compound

The reactivity of this compound is dominated by the electrophilic nature of its silicon centers and the susceptibility of the Si-Cl bonds to nucleophilic attack.[1] This allows for the straightforward synthesis of various derivatives through the substitution of chlorine atoms.[1]

2.1 Hydrolysis and Condensation Due to its high moisture sensitivity, one of the most significant reactions is hydrolysis.[1] The Si-Cl bonds are readily attacked by water in a nucleophilic substitution reaction, leading to the formation of silanols (Si-OH) and evolving hydrogen chloride (HCl) gas. These resulting silanol intermediates are often unstable and can undergo self-condensation to form stable siloxane bridges (-Si-O-Si-), which is the basis for forming oligomeric or polymeric materials.[1]

2.2 Alcoholysis and Aminolysis Similar to hydrolysis, this compound readily reacts with other protic nucleophiles.

-

Alcoholysis: The reaction with alcohols yields bis(dialkoxysilyl)methanes, which are important intermediates for more complex organosilicon structures.[1]

-

Aminolysis: Reaction with primary or secondary amines produces bis(diaminosilyl)methanes, where the amine's nitrogen atom acts as the nucleophile.[1]

In both alcoholysis and aminolysis, a base is typically required to scavenge the HCl byproduct generated during the reaction.[1]

Methodologies: A Dual Approach

A comprehensive understanding of this compound chemistry requires a combination of computational modeling and rigorous experimental work.

Computational Protocol: DFT Modeling Workflow

DFT calculations provide a theoretical framework for mapping out the energetic landscape of a reaction. A typical workflow for investigating a reaction mechanism, such as hydrolysis, involves several key steps. Hybrid functionals like B3LYP are commonly employed for modeling such reactions.[1] The process begins by establishing the relative energies of the reactants, transition states, and products.[3]

The general computational workflow is illustrated below.

Experimental Protocols

General Handling: this compound is highly sensitive to moisture and protic solvents.[1] All handling and reactions must be conducted under strictly inert and anhydrous conditions (e.g., using a nitrogen or argon atmosphere and dried solvents) to prevent decomposition and unwanted side reactions.[1]

Protocol 1: Synthesis via Direct Process The industrial synthesis of methane-bridged organosilicon compounds often involves a "direct process."[1]

-

A copper catalyst is activated within a reactor.[1]

-

A gaseous mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl) is passed over elemental silicon at elevated temperatures (e.g., ~280°C).[1]

-

The addition of HCl as a co-reactant is critical to suppress the decomposition of methylene chloride and reduce the formation of undesirable polymeric carbosilanes.[1]

-

An optimal molar ratio of CH₂Cl₂ to HCl of 1:4 has been identified to maximize the yield of bis(silyl)methanes.[1]

-

The product mixture, containing this compound and other silylmethanes, is collected and purified by fractional distillation.

Protocol 2: General Nucleophilic Substitution (Alcoholysis/Aminolysis)

-

This compound is dissolved in a suitable anhydrous, non-protic solvent (e.g., tetrahydrofuran, diethyl ether, or a hydrocarbon) in a reaction flask under an inert atmosphere.

-

The solution is cooled in an ice bath (0°C).

-

A stoichiometric amount of the nucleophile (e.g., alcohol or amine), often mixed with a non-nucleophilic base like triethylamine (to neutralize the HCl byproduct), is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

-

The resulting salt byproduct (e.g., triethylammonium chloride) is removed by filtration.

-

The solvent and any volatile components are removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation.

Quantitative Data from DFT Modeling

Table 1: Representative Calculated Activation Barriers for Unimolecular Decomposition of Chlorosilanes.[4]

| Reactant | Reaction Products | Calculated Barrier Height (kcal/mol) |

| SiCl₂H₂ | SiCl₂ + H₂ | 77.2 |

| SiCl₂H₂ | SiClH + HCl | 74.8 |

| SiCl₃H | SiCl₂ + HCl | 72.7 |

This data illustrates how DFT can distinguish between competing reaction pathways (e.g., H₂ elimination vs. HCl elimination from dichlorosilane) by quantifying their respective energy barriers.[4]

Visualizing Reaction Mechanisms

Graphviz diagrams can effectively illustrate the complex relationships in reaction pathways and computational workflows. The diagram below models the initial step of hydrolysis, a key reaction pathway for this compound.

Conclusion

The study of this compound reactions is pivotal for the advancement of organosilicon polymer and ceramic science. Density Functional Theory serves as an indispensable tool in this field, offering unparalleled insight into reaction energetics and mechanisms. By combining DFT modeling with precise experimental protocols, researchers can achieve rational control over the synthesis of complex silicon-based materials. The computational workflows and representative data presented in this guide underscore the predictive power of DFT and provide a foundational framework for future investigations into the rich chemistry of this compound and related precursors.

References

- 1. This compound | 18081-42-0 | Benchchem [benchchem.com]

- 2. Density Functional Theory Insight into Chemical Vapor Infiltration [mdpi.com]

- 3. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Bis(dichlorosilyl)methane as a Precursor for High-Performance Silicon Carbide (SiC) Fibers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of bis(dichlorosilyl)methane as a precursor for the synthesis of silicon carbide (SiC) fibers. This document outlines the chemical synthesis of the pre-ceramic polymer, its conversion into continuous fibers, and the subsequent pyrolytic transformation to ceramic SiC fibers. The exceptional thermal stability and mechanical properties of SiC fibers make them critical reinforcement materials in advanced ceramic matrix composites (CMCs) for aerospace, energy, and other high-performance applications.

Introduction

This compound (Cl₂HSi-CH₂-SiHCl₂) is a bifunctional organosilicon monomer that serves as an excellent precursor for the synthesis of polycarbosilane (PCS), a pre-ceramic polymer. The presence of the Si-CH₂-Si linkage in the monomer is crucial for forming a polymer backbone with alternating silicon and carbon atoms. This structure, upon pyrolysis, can be converted into silicon carbide with a high ceramic yield. The reactivity of the Si-Cl bonds allows for polymerization via a Wurtz-type coupling reaction, while the Si-H bonds provide sites for cross-linking during the curing process, which is essential for rendering the fibers infusible prior to pyrolysis.

Experimental Protocols

Synthesis of Polycarbosilane (PCS) from this compound

This protocol describes the synthesis of polycarbosilane through a Wurtz-type coupling reaction using sodium metal to dechlorinate the this compound monomer.

Materials:

-

This compound (Cl₂HSi-CH₂-SiHCl₂)

-

Sodium (Na) metal dispersion

-

Anhydrous toluene (solvent)

-

Anhydrous hexane (for washing)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for air-sensitive chemistry (Schlenk line, three-neck flask, condenser, dropping funnel)

Procedure:

-

Set up a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a positive pressure of inert gas (Argon or Nitrogen).

-

In the flask, place a dispersion of sodium metal in anhydrous toluene. The molar ratio of sodium to this compound should be approximately 2:1 to ensure complete dechlorination.

-

Heat the toluene and sodium dispersion to reflux with vigorous stirring.

-

Dissolve this compound in anhydrous toluene in the dropping funnel.

-

Add the this compound solution dropwise to the refluxing sodium dispersion over a period of 2-3 hours. The reaction is exothermic and will sustain the reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 4-6 hours to ensure the completion of the polymerization.

-

Cool the reaction mixture to room temperature. The mixture will contain the soluble polycarbosilane and solid sodium chloride (NaCl) byproduct.

-

Quench the excess sodium carefully by the slow addition of a proton source, such as isopropanol, followed by water.

-

Separate the organic layer (toluene containing PCS) from the aqueous layer.

-

Wash the organic layer multiple times with deionized water to remove any remaining NaCl.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and then filter.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude polycarbosilane as a viscous liquid or a solid, depending on the molecular weight.

-

The crude PCS can be further purified by precipitation from a toluene solution into a non-solvent like hexane to remove low-molecular-weight oligomers.

Fabrication of Green Polycarbosilane Fibers by Melt Spinning

This protocol outlines the process of melt-spinning the synthesized polycarbosilane to produce continuous "green" (un-cured) fibers.

Materials and Equipment:

-

Synthesized polycarbosilane

-

Melt-spinning apparatus with a heated reservoir, a spinneret, and a winding drum

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Load the purified polycarbosilane into the reservoir of the melt-spinning apparatus.

-

Heat the reservoir to a temperature above the softening point of the PCS, typically in the range of 200-300°C, under a continuous flow of inert gas to prevent oxidation.

-

Extrude the molten PCS through a spinneret (a die with one or more small orifices) by applying inert gas pressure.

-

Draw the extruded filament and wind it onto a rotating drum. The fiber diameter can be controlled by adjusting the extrusion pressure and the winding speed.

-

Collect the continuous green fibers for the subsequent curing step.

Curing of Green Fibers

Curing is a critical step to cross-link the polymer chains, making the fibers infusible and preventing them from melting during the high-temperature pyrolysis.

Materials and Equipment:

-

Green polycarbosilane fibers

-

Tube furnace with controlled atmosphere capabilities

-

Air or a mixture of air and inert gas

Procedure:

-

Place the green fibers in a tube furnace.

-

Heat the furnace to a temperature between 150°C and 250°C in an air atmosphere.[1]

-

Hold the fibers at this temperature for 1 to 2 hours.[1] The Si-H groups in the polycarbosilane react with oxygen to form Si-O-Si cross-links.

-

The degree of curing can be monitored by checking the infusibility of a fiber sample.

-

Once cured, cool the fibers to room temperature.

Pyrolysis of Cured Fibers to Silicon Carbide

The final step is the high-temperature pyrolysis of the cured fibers in an inert atmosphere to convert them into silicon carbide.

Materials and Equipment:

-

Cured polycarbosilane fibers

-

High-temperature tube furnace

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Place the cured fibers in the high-temperature tube furnace.

-

Purge the furnace with a high flow of inert gas to remove any residual oxygen.

-

Heat the furnace to a final pyrolysis temperature, typically between 1000°C and 1300°C, under a continuous flow of inert gas.[1] A slow heating rate (e.g., 2-5°C/min) is often employed to allow for the controlled release of gaseous byproducts (primarily methane and hydrogen).

-

Hold the fibers at the peak temperature for 1 hour to ensure complete conversion to silicon carbide.[1]

-

Cool the furnace to room temperature under the inert atmosphere.

-

The resulting black, continuous fibers are silicon carbide.

Data Presentation

The properties of SiC fibers are highly dependent on the precise synthesis and processing conditions. The following table summarizes typical properties of SiC fibers derived from polycarbosilane precursors.

| Property | Typical Value Range |

| Ceramic Yield | 60 - 85% |

| Tensile Strength | 1.5 - 3.0 GPa |

| Young's Modulus | 150 - 250 GPa |

| Fiber Diameter | 10 - 30 µm |

| Density | 2.3 - 2.8 g/cm³ |

| Decomposition Temp. | > 1300°C (in inert atm.) |

Visualizations

Caption: Experimental workflow for SiC fiber production.

Caption: Chemical transformation pathway to SiC.

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Thin Films Using Bis(dichlorosilyl)methane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(dichlorosilyl)methane ((H₂Cl₂Si)₂CH₂) is a versatile organosilicon precursor utilized in the chemical vapor deposition (CVD) of silicon-containing thin films.[1] Its unique molecular structure, featuring a stable methylene bridge between two dichlorosilyl groups, makes it a valuable compound for synthesizing advanced materials.[1] This precursor is particularly notable for the deposition of silicon carbide (SiC) films, which are sought after for their hardness, thermal stability, and semiconductor properties.[1] The presence of direct silicon-carbon bonds within the precursor molecule can be advantageous for achieving desired film stoichiometry at potentially lower temperatures compared to processes using separate silicon and carbon sources.

The resulting thin films have potential applications in various fields, including protective coatings for high-temperature environments, dielectric layers in electronic devices, and components for micro-electromechanical systems (MEMS).[1][2][3][4] This document provides a generalized protocol for the CVD of thin films using this compound, along with expected material properties and influencing factors.

Experimental Protocols

The following protocols are generalized and should be optimized for specific CVD reactor configurations and desired film properties.

1. Precursor Handling and Safety

This compound is a reactive compound, particularly sensitive to moisture, which can lead to the release of hydrogen chloride (HCl) gas.[1] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

-

Handling: Use stainless steel or glass containers and transfer lines. Avoid contact with water and other protic solvents.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

2. Substrate Preparation

The choice of substrate and its preparation are critical for film adhesion and quality. Common substrates for SiC deposition include silicon wafers, graphite, or other high-temperature stable materials.

-

Cleaning: Ultrasonically clean the substrate in a sequence of solvents (e.g., acetone, isopropanol, deionized water) for 10-15 minutes each to remove organic residues.

-

Drying: Dry the substrate with a stream of high-purity nitrogen gas.

-

Native Oxide Removal (for Silicon substrates): Immerse the silicon substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 1-2 minutes to etch the native oxide layer.

-

Final Rinse and Dry: Rinse thoroughly with deionized water and dry immediately with nitrogen gas.

-

Loading: Immediately load the cleaned substrate into the CVD reactor's load-lock or chamber to prevent re-oxidation and contamination.

3. Chemical Vapor Deposition (CVD) Protocol

This protocol describes a typical thermal CVD process.

-

System Evacuation: Pump down the reactor chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr to eliminate atmospheric contaminants.

-

Leak Check: Perform a leak check to ensure the integrity of the system.

-

Temperature Ramp: Heat the substrate to the desired deposition temperature under a flow of carrier gas (e.g., hydrogen or argon). Temperatures for SiC deposition are typically high, often in the range of 900°C to 1600°C.[4]

-

Precursor Delivery:

-

Heat the this compound source container to a controlled temperature to ensure a stable vapor pressure.

-

Use a mass flow controller (MFC) to precisely regulate the flow of the precursor vapor into the reactor, carried by a dilution gas (e.g., H₂ or Ar).

-

-

Deposition:

-

Introduce the precursor/carrier gas mixture into the reaction chamber.

-

The precursor will thermally decompose on the heated substrate surface, leading to the formation of the thin film.

-

Maintain a constant deposition pressure, temperature, and gas flow rates for the desired duration to achieve the target film thickness.

-

-

Purge and Cool-down:

-

Stop the precursor flow and purge the reactor with the carrier gas to remove any unreacted precursor and byproducts.

-

Turn off the substrate heater and allow the system to cool down to room temperature under the carrier gas flow.

-

-

Sample Retrieval: Once cooled, vent the chamber with inert gas and retrieve the coated substrate.

Data Presentation

The properties of the deposited films are highly dependent on the CVD process parameters. The following tables summarize key parameters and their expected influence on the resulting film.

Table 1: CVD Process Parameters for Si-based Films

| Parameter | Typical Range | Influence on Film Properties |

|---|---|---|

| Substrate Temperature | 800°C - 1600°C | Affects crystallinity, deposition rate, and film composition.[4] Higher temperatures generally favor crystalline growth.[4] |

| Reactor Pressure | 10 - 760 Torr | Influences gas phase reactions, deposition uniformity, and growth rate. |

| Precursor Flow Rate | 1 - 50 sccm | Directly impacts the growth rate and film stoichiometry. |

| Carrier Gas | H₂, Ar | Hydrogen can act as a reducing agent and etchant, affecting surface morphology and removing chlorine atoms. |

| Carrier Gas Flow Rate | 100 - 5000 sccm | Affects precursor residence time and boundary layer thickness. |

| C/Si Ratio | (Adjusted by co-flow) | Critical for achieving stoichiometric SiC. An optimized ratio is needed to avoid Si or C-rich phases and ensure good surface morphology. |

Table 2: Typical Properties of Silicon Carbide (SiC) Thin Films

| Property | Typical Value | Source |

|---|---|---|

| Crystal Structure | 3C-SiC (Cubic) is common at lower temperatures | [3] |

| Operating Temperature | > 1350 °C | [1] |

| Melting/Decomposition Point | ~2830 °C | [1] |

| Thermal Conductivity | 180–200 W/(m·K) | [1] |

| Hardness | High (Comparable to diamond) | [1] |

| Dielectric Constant (k) | ~9.7 (for 3C-SiC) | General knowledge |

Visualizations

References

Application Notes and Protocols for Bis(dichlorosilyl)methane as a Polymer Cross-linking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorosilyl)methane (BCSM) is a bifunctional organosilicon compound with the chemical formula CH₂(SiCl₂)₂. Its structure, featuring two reactive dichlorosilyl groups bridged by a methylene group, makes it a highly effective cross-linking agent for various polymers. The silicon-chlorine bonds are susceptible to hydrolysis, which allows for the formation of stable siloxane cross-links within a polymer matrix. This process significantly enhances the mechanical and thermal properties of the original polymer, making it suitable for a range of demanding applications in materials science and drug delivery.

This document provides detailed application notes and experimental protocols for the use of this compound as a cross-linking agent, with a focus on silicone elastomers.

Principle of Cross-linking

The cross-linking mechanism of this compound involves a two-step hydrolysis and condensation reaction. In the presence of moisture, the dichlorosilyl groups hydrolyze to form reactive silanol groups (-Si(OH)₂-). These silanols can then undergo condensation reactions with hydroxyl groups present on polymer chains (such as hydroxyl-terminated polydimethylsiloxane, PDMS-OH) or with other silanol groups to form stable silicon-oxygen-silicon (siloxane) bridges. This creates a three-dimensional polymer network, leading to improved material properties. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct.

Applications

The use of this compound as a cross-linking agent can significantly improve the properties of polymers, leading to a variety of applications:

-

Silicone Elastomers: Enhances the tensile strength, modulus, and thermal stability of silicone rubbers, making them suitable for use in medical devices, seals, and advanced coatings. Research has shown that incorporation of such cross-linking agents can increase the tensile strength of silicone elastomers by up to 40% while maintaining excellent elongation at break properties.[1]

-

Epoxy Resins: Can be employed to increase the cross-link density, thermal stability, and adhesive properties of epoxy-based materials.[1]

-

Surface Modification: Its reactive nature allows for the modification of surfaces to impart hydrophobicity or to introduce reactive sites for further functionalization.[1]

Data Presentation

The following tables summarize the expected impact of this compound concentration on the mechanical and thermal properties of a hydroxyl-terminated polydimethylsiloxane (PDMS-OH) elastomer.